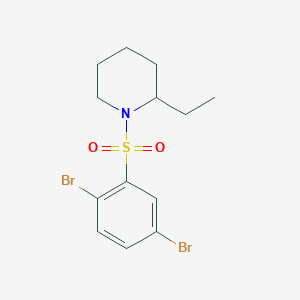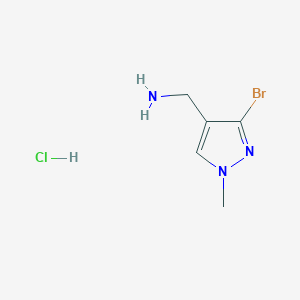
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2126161-06-4 . It has a molecular weight of 226.5 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8BrN3.ClH/c1-9-3-4 (2-7)5 (6)8-9;/h3H,2,7H2,1H3;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 226.5 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds structurally similar to (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride explores their synthesis, chemical reactions, and potential applications in various fields, including material science and pharmacology. For instance, Martins et al. (2013) discussed the synthesis of pyrazole derivatives using brominated precursors, demonstrating the versatility of such compounds in producing a range of functionalized pyrazoles. These methods yield compounds through cyclocondensation, substitution, and reduction reactions, highlighting the chemical flexibility and utility of brominated pyrazole compounds in synthetic chemistry (Martins et al., 2013).
Catalytic and Ligand Properties
Choi et al. (2015) explored the catalytic properties of cobalt(II) complexes containing pyrazole-derived ligands, demonstrating the influence of the ligand's structure on the formation and properties of the complexes. These complexes were shown to exhibit significant activity in polymerization reactions, suggesting potential applications in the synthesis of polymers and materials science. The study illustrates the role of pyrazole derivatives as ligands in catalyzing chemical transformations, which can be tailored by modifying the ligand structure (Choi et al., 2015).
Biological Activity
The exploration of biological activities of pyrazole derivatives has been a significant area of research. For example, Kumar et al. (2013) investigated the inhibitory effects of pyrazole derivatives on acetylcholinesterase and monoamine oxidase, enzymes relevant to the treatment of Alzheimer's disease. The study found that specific derivatives exhibit potent inhibitory activity, suggesting potential therapeutic applications for neurodegenerative diseases. This research highlights the potential of pyrazole derivatives in medicinal chemistry, especially in designing drugs targeting neurological conditions (Kumar et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(3-bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.ClH/c1-9-3-4(2-7)5(6)8-9;/h3H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLJPTNWAPFCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)

![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)
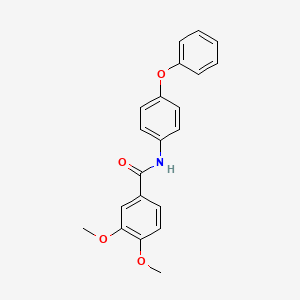
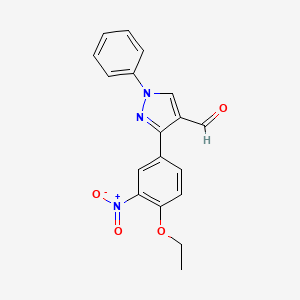
![1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile](/img/structure/B2752308.png)
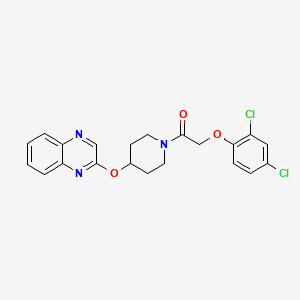


![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)
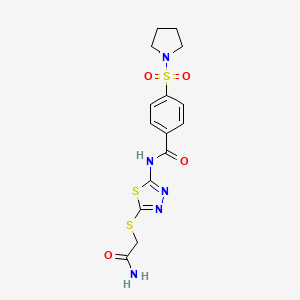
![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)

